

A Comparative Computational and Experimental Guide to Benzoic Acid Derivatives in Drug Discovery

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Compound of Interest

Compound Name: **2-(2-Methoxy-2-oxoethyl)benzoic acid**

Cat. No.: **B173760**

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Disclaimer: Direct computational and experimental data for **2-(2-methoxy-2-oxoethyl)benzoic acid** is limited in publicly available scientific literature. This guide therefore provides a comparative analysis of structurally related benzoic acid derivatives to serve as a model for the evaluation of **2-(2-methoxy-2-oxoethyl)benzoic acid** and its potential alternatives in a research and drug development context. The methodologies and data presented are drawn from studies on these related compounds and are intended to guide future investigations.

Introduction

Benzoic acid and its derivatives are a versatile class of compounds with a broad spectrum of applications in medicinal chemistry, materials science, and agricultural chemicals. Their therapeutic potential is highlighted by their roles as anti-inflammatory, anticancer, and antimicrobial agents. The subject of this guide, **2-(2-methoxy-2-oxoethyl)benzoic acid**, is an organic compound with the molecular formula $C_{10}H_{10}O_4$ and a molecular weight of approximately 194.19 g/mol. While specific biological activities for this compound are not extensively documented, its structural motifs are present in various biologically active molecules. This guide will explore the computational and experimental landscape of related benzoic acid derivatives to provide a framework for assessing the potential of **2-(2-methoxy-2-oxoethyl)benzoic acid**.

Computational Analysis of Benzoic Acid Derivatives

Computational studies, including quantum chemical calculations and molecular docking, are instrumental in predicting the physicochemical properties, biological activities, and potential mechanisms of action of novel compounds. While specific computational data for **2-(2-methoxy-2-oxoethyl)benzoic acid** is not readily available, we can extrapolate from studies on similar molecules.

Table 1: Predicted Physicochemical and ADMET Properties of Representative Benzoic Acid Derivatives

Property	2-(2-methoxy-2-oxoethyl)benzoic acid	2-Acetylbenzoic Acid	Salicylic Acid
Physicochemical Properties			
Molecular Formula	C ₁₀ H ₁₀ O ₄	C ₉ H ₈ O ₃	C ₇ H ₆ O ₃
Molecular Weight (g/mol)	194.19	164.16	138.12
pKa (Predicted)	3.69 ± 0.36	~3.5	2.97
ADMET Properties (Predicted)			
Gastrointestinal Absorption	High	High	High
Blood-Brain Barrier Permeant	Yes	Yes	Yes
CYP2D6 Inhibitor	No	No	No
Ames Test	Non-mutagenic	Non-mutagenic	Non-mutagenic
hERG I Inhibitor	Low risk	Low risk	Low risk

Note: The data for **2-(2-methoxy-2-oxoethyl)benzoic acid** is based on its structural formula, while the data for the alternatives are derived from computational and experimental studies on benzoic acid derivatives.

Experimental Data on Benzoic Acid Derivatives

Experimental validation is crucial to confirm the predictions from computational models. Key experimental data for drug development include spectroscopic analysis for structural confirmation and in vitro assays to determine biological activity.

Table 2: Comparative Biological Activity of Benzoic Acid Derivatives

Compound	Biological Activity	Assay	IC ₅₀ (μM)	Reference
Dihydroxylated Benzoic Acid Derivatives	Anticancer (HDAC inhibitor)	HDAC Inhibition Assay	Varies	[1] [2]
5-Acetamido-2-hydroxy benzoic acid derivatives	Anti-inflammatory (COX-2 inhibitor)	Writhing test (in vivo)	ED ₅₀ = 4.95 mg/kg	[3]
Gallic Acid	Anticancer	MTT Assay (Cervical Cancer Cells)	Varies	[1]
Salicylic Acid	Anti-inflammatory (COX inhibitor)	Prostaglandin Production Assay	~150 (COX-1), ~300 (COX-2)	[4]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental findings. Below are representative protocols for the synthesis and biological evaluation of benzoic acid derivatives.

Synthesis of 2-(2-methoxy-2-oxoethyl)benzoic acid

One reported method for the synthesis of **2-(2-methoxy-2-oxoethyl)benzoic acid** involves the reaction of 2-methoxyacetophenone with lithium borohydride.[5][6]

Protocol:

- Dissolve 2-methoxyacetophenone in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere.
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of lithium borohydride in the same solvent.
- Allow the reaction mixture to warm to room temperature and stir for a specified period.
- Monitor the reaction progress using thin-layer chromatography.
- Upon completion, quench the reaction by the slow addition of water or a dilute acid.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This assay is used to evaluate the potential of compounds to inhibit HDAC enzymes, a target in cancer therapy.[1][2]

Protocol:

- Culture a relevant cancer cell line (e.g., breast cancer cell line MCF-7) in appropriate media.
- Prepare a nuclear extract from the cultured cells to serve as the source of HDAC enzymes.
- In a 96-well plate, add the nuclear extract, a fluorogenic HDAC substrate, and varying concentrations of the test compound (e.g., a dihydroxylated benzoic acid derivative).

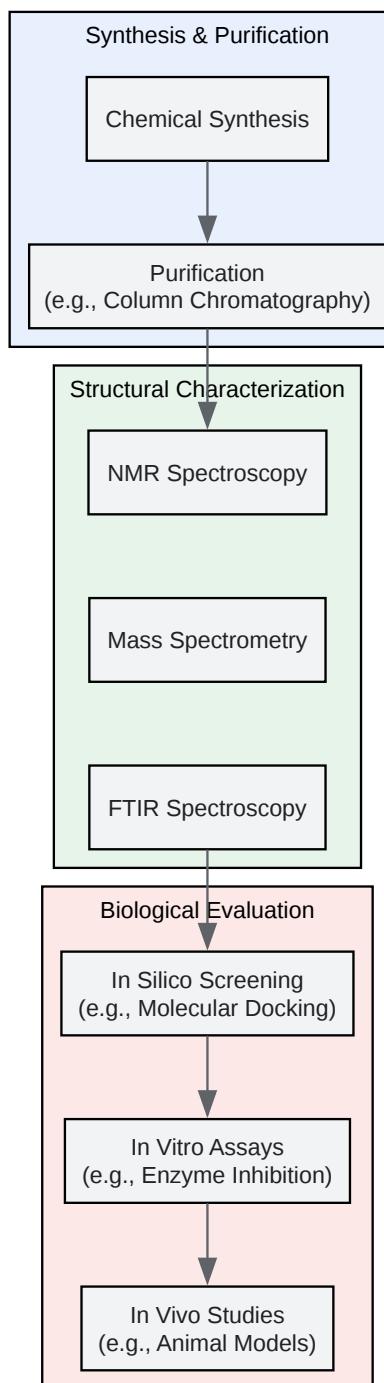
- Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control (e.g., DMSO).
- Incubate the plate at 37°C for a specified time.
- Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.
- Measure the fluorescence intensity using a microplate reader.
- Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC₅₀ value.

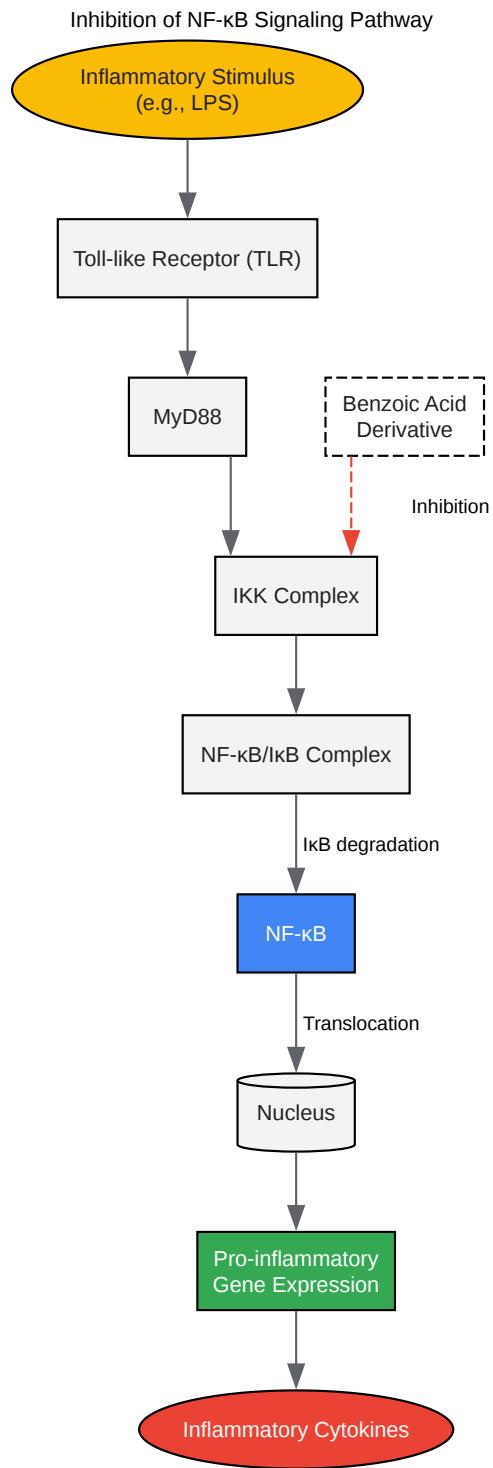
Visualizations

General Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the synthesis, characterization, and biological evaluation of a novel compound.

General Experimental Workflow



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